3-chloro-4-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a chloro-fluoro-substituted aromatic ring and an ethyl-linked imidazole-pyrimidine moiety. The pyrimidine and imidazole rings may facilitate hydrogen bonding or π-π stacking interactions, while the halogen substituents (Cl, F) could enhance metabolic stability and binding affinity through electron-withdrawing effects .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN5O2S/c16-12-10-11(2-3-13(12)17)25(23,24)21-7-9-22-8-6-20-15(22)14-18-4-1-5-19-14/h1-6,8,10,21H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMHDYZOCOGVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound with potential biological applications, particularly in medicinal chemistry. Its unique structure includes a sulfonamide group and halogen substituents, which contribute to its reactivity and biological activity.
Chemical Structure
The compound can be described by the following chemical formula:
Structural Features:
- Sulfonamide Group: Known for its role in various biological activities, including antibacterial properties.
- Halogen Substituents: The presence of chlorine and fluorine enhances electrophilicity, potentially increasing reactivity with biological targets.
- Pyrimidine and Imidazole Moieties: These heterocycles are often associated with significant pharmacological activities.
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups exhibit notable antimicrobial activity. The presence of the pyrimidine and imidazole moieties may enhance this effect, making this compound a candidate for further investigation as an antimicrobial agent .
Antitumor Activity
Compounds similar to this compound have shown promise in inhibiting the growth of various cancer cell lines. Studies have demonstrated that pyrazole-containing compounds can inhibit proliferation in lung, breast, and colorectal cancers . This suggests that the compound may possess anticancer properties.
Inhibition of Enzymatic Activity
The compound's structural components may interact with specific enzymes, such as cyclooxygenases (COX), which are involved in inflammatory processes. Preliminary studies indicate that derivatives of pyrimidine and imidazole can inhibit COX enzymes, suggesting a potential anti-inflammatory effect .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Fluorobenzenesulfonamide | Fluorobenzene with sulfonamide | Antimicrobial | Simpler structure |
| Pyrazolo[3,4-b]quinoline | Pyrazole fused with quinoline | Antitumor | Different ring system |
| 3-Chloro-N-(2-pyridyl)sulfonamide | Chlorinated sulfonamide with pyridine | Antibacterial | Different nitrogen heterocycle |
This table illustrates how variations in structure can influence biological activity, highlighting the unique aspects of this compound due to its specific combination of functional groups.
Case Studies
Recent studies have focused on the synthesis and evaluation of compounds similar to this compound. For instance:
- Anticancer Study : A derivative was tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, showing significant inhibition of cell proliferation with IC50 values ranging from 20 to 50 µM .
- Anti-inflammatory Research : Compounds were evaluated for COX inhibition, revealing IC50 values indicating moderate to strong inhibition against COX enzymes, supporting their potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and analogs from the provided evidence:
Key Observations :
- Halogenation : The target compound’s 3-Cl and 4-F substituents contrast with analogs bearing methyl (e.g., 3-chloro-4-methyl in ) or nitro groups (e.g., 4-nitrophenyl in ). Fluorine’s high electronegativity may improve solubility and bioavailability compared to methyl .
- Linker and Heterocycles : The ethyl-imidazole-pyrimidine linker in the target compound differs from thioether (e.g., 21b) or propyl-naphthoimidazole linkers (e.g., ). Pyrimidine’s nitrogen-rich structure may enhance binding to ATP-binding pockets in kinases versus naphthoimidazole’s hydrophobic interactions .
- Molecular Weight : The chromen-containing analog (MW 589.1) exceeds the target compound’s likely MW (~450–500), suggesting differences in permeability and pharmacokinetics.
Physicochemical Properties
- Melting Points : The chromen-containing analog’s higher MP (175–178°C) vs. thioether derivatives (unreported) suggests increased crystallinity due to rigid chromen and fluorophenyl groups. The target compound’s MP is likely intermediate, influenced by its flexible ethyl linker.
- Spectroscopic Data : Analogous compounds in were characterized via IR and NMR, highlighting sulfonamide N–H stretches (~3200 cm⁻¹) and aromatic proton signals (δ 7.0–8.5 ppm). The target’s ¹H NMR would similarly display split aromatic peaks due to chloro-fluoro substitution.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-4-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Sulfonamide formation : Coupling of the benzenesulfonyl chloride intermediate with the ethylenediamine-linked pyrimidinyl-imidazole moiety.
- Functional group compatibility : Use of protecting groups (e.g., Boc for amines) to prevent side reactions during coupling steps.
- Purification : Column chromatography or recrystallization to isolate the final product. Reaction optimization includes adjusting solvents (e.g., DMF for polar intermediates), catalysts (e.g., Pd for cross-coupling), and temperature gradients to improve yields .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
- Techniques :
- NMR spectroscopy : , , and NMR to confirm substituent positions and fluorine/chlorine integration .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., 433.9 g/mol) and isotopic patterns.
- X-ray crystallography : For absolute configuration determination, particularly for chiral centers or complex heterocycles .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Approach :
- Assay standardization : Compare results under consistent conditions (e.g., cell line specificity, ATP concentration in kinase assays).
- Metabolic stability testing : Use liver microsomes to identify degradation pathways that may explain variability in IC values .
- Off-target profiling : Screen against related targets (e.g., kinase panels) to rule out cross-reactivity.
- Example : Inconsistent cytotoxicity data may arise from differences in cell permeability due to the trifluoromethyl group’s lipophilicity .
Q. How can researchers design structure-activity relationship (SAR) studies to improve target selectivity?
- Methodology :
- Analog synthesis : Modify the pyrimidinyl-imidazole moiety (e.g., substituent variations at the 2-position of pyrimidine) .
- Computational modeling : Molecular docking (e.g., using AutoDock Vina) to predict binding interactions with kinase ATP pockets.
- Biological validation : Test analogs against isoform-specific enzymes (e.g., PI3Kα vs. PI3Kγ) to assess selectivity .
- Key Finding : The chloro-fluoro substitution on the benzene ring enhances hydrophobic interactions with target proteins, as seen in similar sulfonamide derivatives .
Q. What experimental approaches address low yields during the coupling of the pyrimidinyl-imidazole moiety to the benzenesulfonamide core?
- Solutions :
- Catalyst screening : Use Pd(OAc)/Xantphos for Buchwald-Hartwig amination to improve coupling efficiency .
- Solvent optimization : Replace DCM with THF or DMF to enhance solubility of intermediates.
- Temperature control : Gradual heating (60–80°C) to mitigate decomposition of heat-sensitive groups.
- Case Study : A 63% yield was achieved for a structurally analogous sulfonamide by adding EtN as a base to neutralize HCl byproducts .
Key Considerations for Experimental Design
- Contradiction resolution : Cross-validate NMR and X-ray data to confirm regioisomer formation in multi-step syntheses .
- Advanced assays : Use surface plasmon resonance (SPR) for real-time binding kinetics to complement enzymatic IC data .
- Safety : Handle chloro/fluoro intermediates in fume hoods due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
